Cas no 1824813-09-3 (Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-)

Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-, is a specialized organic compound featuring a chloro-substituted benzene ring and a hydroxyimino functional group attached to a propanoic acid backbone. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or fine chemicals. The presence of both chloro and hydroxyimino groups enhances its utility in nucleophilic and electrophilic reactions, enabling selective modifications. Its well-defined molecular framework ensures consistent performance in synthetic pathways. The compound is typically handled under controlled conditions due to its reactive nature, requiring proper storage and handling to maintain stability. Analytical methods such as NMR and HPLC confirm its purity and structural integrity.
Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- structure
1824813-09-3 structure
Product Name:Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-
CAS No:1824813-09-3
MF:C9H8ClNO3
MW:213.617721557617
CID:5301885
PubChem ID:127046786
Update Time:2025-10-28

Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-
    • Inchi: 1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-
    • InChI Key: WEWDNUIRWDRNPO-FLIBITNWSA-N
    • SMILES: C(C1C=CC=C(Cl)C=1)/C(=N/O)/C(=O)O

Computed Properties

  • Exact Mass: 213.0192708g/mol
  • Monoisotopic Mass: 213.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 69.9Ų

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Additional information on Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-

Benzenepropanoic Acid, 3-Chloro-α-(Hydroxyimino)-: A Comprehensive Overview

The compound with CAS No. 1824813-09-3, commonly referred to as Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)-, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzenepropanoic acid backbone with a hydroxyimino group at the α-position and a chlorine substituent at the 3-position of the benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various research domains.

Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- is synthesized through a series of carefully designed reactions that involve the manipulation of these functional groups. The synthesis process typically begins with the preparation of the benzenepropanoic acid derivative, followed by the introduction of the hydroxyimino group and the chlorination at the 3-position. This multi-step synthesis ensures the desired stereochemistry and purity of the final product.

The chemical structure of this compound plays a pivotal role in its reactivity and applications. The hydroxyimino group is known for its ability to participate in various condensation reactions, making it a valuable component in the synthesis of bioactive molecules. Additionally, the chlorine substituent at the benzene ring enhances the compound's stability and bioavailability, which are critical factors in pharmaceutical applications.

Recent studies have highlighted the potential of Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form stable complexes with metal ions has also been leveraged in catalytic applications, further expanding its utility in organic synthesis.

In terms of physical properties, Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various laboratory techniques, including chromatography and spectroscopy.

The application of this compound extends beyond pharmaceuticals. It has been employed as an intermediate in the synthesis of advanced materials, such as polymers and nanoparticles. Its unique reactivity allows for tailored modifications that can enhance material properties like mechanical strength and thermal stability.

From an environmental perspective, Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under specific conditions, this compound can undergo microbial degradation, reducing its environmental footprint. However, further studies are required to fully understand its long-term effects on aquatic and terrestrial environments.

In conclusion, Benzenepropanoic acid, 3-chloro-α-(hydroxyimino)- (CAS No. 1824813-09-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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